-MCHA serves as a valuable building block for synthesizing more complex molecules with diverse functionalities. Due to its carboxylic acid group and the presence of a cyclohexane ring, it can undergo various chemical reactions to create:
-MCHA exists in two stereoisomeric forms: cis and trans. These isomers have identical chemical formulas but differ in the spatial arrangement of their atoms. Scientific research utilizes 4-MCHA to investigate the effect of chirality on:
4-Methylcyclohexanecarboxylic acid, also known as trans-4-methyl-1-cyclohexanecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 142.20 g/mol. This compound is characterized by its carboxylic acid functional group attached to a cyclohexane ring that has a methyl group substituted at the fourth position. It appears as a colorless liquid and has notable physical properties including a melting point of 109-111 °C and a boiling point of about 247.5 °C at 760 mmHg .
The compound exists in two stereoisomeric forms: cis and trans, with the trans form being more commonly referenced in literature. The density of 4-methylcyclohexanecarboxylic acid is reported to be around 1.0 g/cm³, and it is soluble in polar solvents like methanol .
The specific reactivity of this compound can also be influenced by the presence of the methyl group on the cyclohexane ring, which can affect sterics and electronic properties during reactions.
While specific biological activities for 4-methylcyclohexanecarboxylic acid are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, some derivatives of cyclohexanecarboxylic acids have been studied for their potential anti-inflammatory and analgesic effects. The unique structure of 4-methylcyclohexanecarboxylic acid may provide avenues for research into its pharmacological applications.
Several synthesis methods have been reported for producing 4-methylcyclohexanecarboxylic acid:
These methods highlight the versatility in synthetic routes available for obtaining this compound.
4-Methylcyclohexanecarboxylic acid finds applications in various fields:
Several compounds share structural similarities with 4-methylcyclohexanecarboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclohexanecarboxylic Acid | C7H12O2 | Lacks methyl substitution at the 4-position |
3-Methylcyclohexanecarboxylic Acid | C8H14O2 | Methyl group at the 3-position instead of 4 |
2-Methylcyclopentane-1-carboxylic Acid | C7H12O2 | Smaller ring structure (pentane vs. cyclohexane) |
The presence of the methyl group at the fourth position on the cyclohexane ring distinguishes 4-methylcyclohexanecarboxylic acid from other similar compounds, potentially influencing its physical properties and reactivity.
Irritant